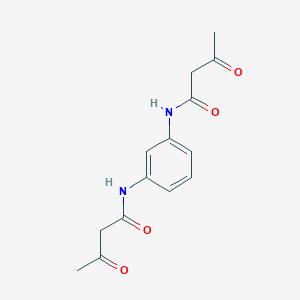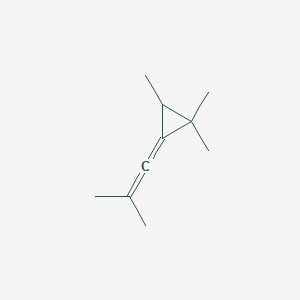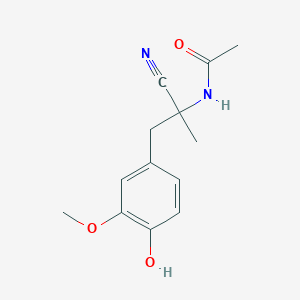
(-)-N-(1-Cyano-1-vanillylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N-(1-Cyano-1-vanillylethyl)acetamide, also known as Capsazepine, is a synthetic compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. Capsazepine has been shown to have a variety of effects on TRPV1, including blocking its activation by capsaicin, heat, and acid.
Mechanism of Action
(-)-N-(1-Cyano-1-vanillylethyl)acetamide works by binding to a specific site on the TRPV1 channel, which prevents it from being activated by various stimuli. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the channel that prevents the influx of calcium ions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPV1-mediated calcium influx, reduction of capsaicin-induced pain responses, and inhibition of inflammation and hyperalgesia in animal models. It has also been shown to have anxiolytic and antidepressant effects in mice.
Advantages and Limitations for Lab Experiments
One advantage of using (-)-N-(1-Cyano-1-vanillylethyl)acetamide in lab experiments is its high potency and selectivity for TRPV1, which allows for precise control of the channel's activity. However, one limitation is that it is not a natural compound, which may limit its relevance to physiological processes in vivo.
Future Directions
There are many potential future directions for research involving (-)-N-(1-Cyano-1-vanillylethyl)acetamide. One area of interest is the role of TRPV1 in cancer, as it has been shown to be upregulated in various types of cancer cells. Another area of interest is the development of more potent and selective TRPV1 antagonists, which may have therapeutic potential for pain and inflammation. Additionally, the use of this compound in combination with other compounds may lead to new insights into the complex physiological processes regulated by TRPV1.
Synthesis Methods
(-)-N-(1-Cyano-1-vanillylethyl)acetamide can be synthesized using a variety of methods, including acylation of vanillylamine with acetic anhydride, followed by reaction with cyanogen bromide. Other methods include reaction of vanillin with ethyl cyanoacetate, followed by reduction and acylation, or reaction of vanillylamine with ethyl cyanoacetate, followed by acylation.
Scientific Research Applications
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been used extensively in scientific research to study the role of TRPV1 in various physiological processes. It has been shown to be effective in blocking the activation of TRPV1 by capsaicin, which is a natural compound found in chili peppers that is known to cause a burning sensation. This compound has also been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation.
properties
CAS RN |
14818-98-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[2-cyano-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16) |
InChI Key |
LWNXUHPNXYVCQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Other CAS RN |
14818-97-4 14818-98-5 31915-71-6 13232-83-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



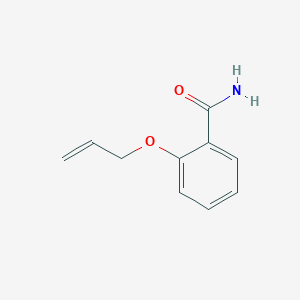

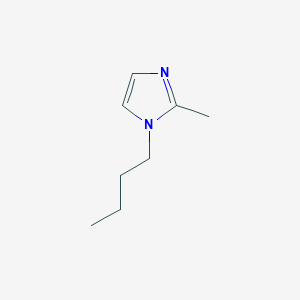
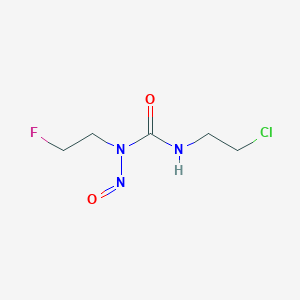
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)




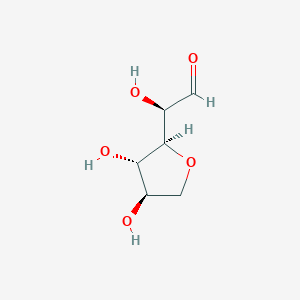
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
